ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate
Overview
Description
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate, also known as EITC, is a chemical compound. The molecule contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .
Synthesis Analysis
Unfortunately, there is no available data on the synthesis of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .Molecular Structure Analysis
The molecular structure of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is quite complex. It contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .Chemical Reactions Analysis
There is no available data on the chemical reactions of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .Physical And Chemical Properties Analysis
The molecular formula of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is C8H11N3O3S, and its molecular weight is 229.26 g/mol.Scientific Research Applications
Synthesis and Derivative Formation
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate and its derivatives are frequently used in the synthesis of various heterocyclic compounds. These compounds serve as building blocks in the creation of a diverse range of chemical entities with potential applications in medicinal and material science.
- Heterocyclic Compound Synthesis :
- The reaction of phenylthiourea derivatives with specific reagents leads to the formation of (thiazolyl)imino-1,3,4-thiadiazole derivatives and other thiazole-based heterocycles. These reactions are fundamental in synthesizing new compounds for various applications (Sayed, Raslan, & Dawood, 2016).
- Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate undergoes a gas-phase elimination reaction, showcasing its reactivity and potential for creating new chemical entities. The study of such reactions contributes to the understanding of the compound's chemical behavior and its applications in synthesis (Velez, Ruiz, Quijano, & Notario, 2015).
Biological Activity Studies
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate derivatives are explored for their biological activities, such as antimicrobial and anticancer properties. These studies are crucial for the development of new pharmaceutical agents.
- Antimicrobial Properties :
- Schiff base ligands derived from imino-thiazole compounds have been synthesized and evaluated for their antimicrobial activities against specific bacteria and fungi. These studies are vital in drug discovery and understanding the biological implications of these compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Material Science and Other Applications
The compound's derivatives are also investigated for their utility in material science, showcasing the versatility of these compounds in various scientific domains.
- Non-Linear Optical Properties :
- N-ethylcarbazole derivatives of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate have been synthesized and tested for their non-linear optical properties, indicating potential applications in optical materials and technologies (Nesterov et al., 2002).
Future Directions
properties
IUPAC Name |
ethyl N-[2-(2-imino-1,3-thiazol-3-yl)acetyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-14-8(13)10-6(12)5-11-3-4-15-7(11)9/h3-4,9H,2,5H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFYAVIECHDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CN1C=CSC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166405 | |
Record name | Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate | |
CAS RN |
1255147-25-1 | |
Record name | Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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